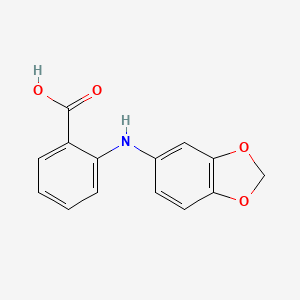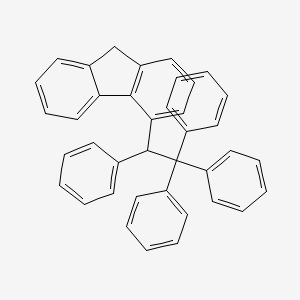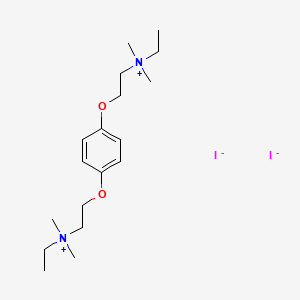
p-Di((beta-(dimethylamino)ethoxy)benzene)diethiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Di((beta-(dimethylamino)ethoxy)benzene)diethiodide: is an organic compound characterized by the presence of dimethylamino groups and ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Di((beta-(dimethylamino)ethoxy)benzene)diethiodide typically involves the reaction of p-dimethylaminobenzaldehyde with ethylene oxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the dimethylamino or ethoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified electronic properties.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In industrial applications, the compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which p-Di((beta-(dimethylamino)ethoxy)benzene)diethiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
p-Dimethylaminobenzaldehyde: Shares the dimethylamino group but lacks the ethoxy groups.
Ethoxybenzene: Contains the ethoxy group but lacks the dimethylamino groups.
p-Di((beta-(dimethylamino)ethoxy)benzene)dibromide: Similar structure but with bromide ions instead of iodide ions.
Uniqueness: The presence of both dimethylamino and ethoxy groups in p-Di((beta-(dimethylamino)ethoxy)benzene)diethiodide makes it unique, providing distinct chemical properties and reactivity compared to its similar compounds.
Properties
CAS No. |
5424-18-0 |
|---|---|
Molecular Formula |
C18H34I2N2O2 |
Molecular Weight |
564.3 g/mol |
IUPAC Name |
ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]phenoxy]ethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C18H34N2O2.2HI/c1-7-19(3,4)13-15-21-17-9-11-18(12-10-17)22-16-14-20(5,6)8-2;;/h9-12H,7-8,13-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
PCGWRXYZXVZXIN-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(C)CCOC1=CC=C(C=C1)OCC[N+](C)(C)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


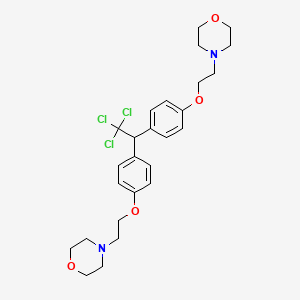

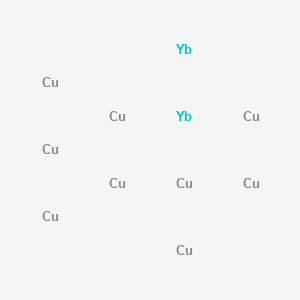
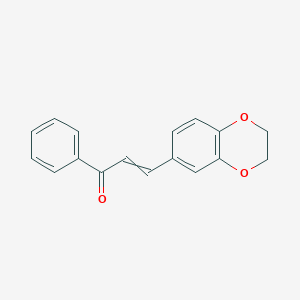
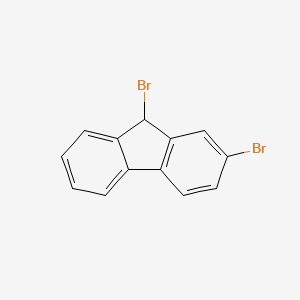
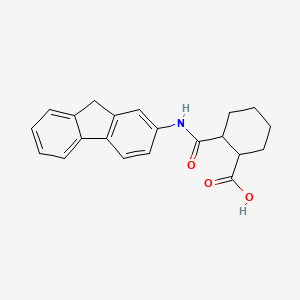


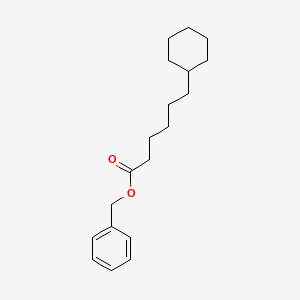
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
